molecular formula C12H12INO B8320239 3-(2-Iodoanilino)-2-cyclohexene-1-one

3-(2-Iodoanilino)-2-cyclohexene-1-one

Cat. No.: B8320239
M. Wt: 313.13 g/mol
InChI Key: HAMRBBPFKAQDRG-UHFFFAOYSA-N
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Description

3-(2-Iodoanilino)-2-cyclohexene-1-one is a cyclohexenone derivative featuring a 2-iodoanilino substituent at the 3-position of the cyclohexenone ring. Cyclohexenone derivatives are widely studied for their roles in oxidation reactions, as exemplified by their use in synthesizing 2-cyclohexene-1-one—a key intermediate in pharmaceuticals and fine chemicals . The iodine atom in the 2-iodoanilino group may confer unique electronic and steric properties, influencing reactivity and stability under various conditions.

Properties

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

3-(2-iodoanilino)cyclohex-2-en-1-one

InChI

InChI=1S/C12H12INO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2

InChI Key

HAMRBBPFKAQDRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Reference
3-(2-Iodoanilino)-2-cyclohexene-1-one 2-iodoanilino at C3 Potential catalyst/pharmaceutical precursor
3-Anilino-5-(3-chlorophenyl)-2-cyclohexen-1-one 3-chlorophenyl at C5, anilino at C3 Agrochemical applications (inferred)
2-Iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one 4-methoxy, 5,5-dimethyl groups Crystallography; electronic modulation
Cycloxydim (2-(1-(ethoxyimino)butyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexene-1-one) Ethoxyimino, hydroxy groups Herbicide (cycloxydim)
3-Methyl-6-(1-methylethylidene)-2-cyclohexene-1-one Methyl and isopropylidene groups Flavor compound in food products
Key Observations:
  • In contrast, the chlorine in 3-Anilino-5-(3-chlorophenyl)-2-cyclohexen-1-one is less polarizable, which may reduce steric hindrance but limit electronic modulation . The methoxy group in 2-Iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one is electron-donating, which could stabilize intermediates in catalytic cycles, whereas the dimethyl groups introduce steric constraints .
  • Reactivity in Oxidation Reactions: Cyclohexenone derivatives with electron-withdrawing groups (e.g., iodine) may accelerate hydroperoxide decomposition, similar to Co₃O₄ catalysts, thereby increasing ketone selectivity . This property could position this compound as a catalyst or intermediate in oxidation processes.

Q & A

What are the established synthetic routes for 3-(2-Iodoanilino)-2-cyclohexene-1-one, and what methodological considerations ensure reproducibility?

Basic Research Question
The synthesis typically involves iodination of an aniline derivative followed by cyclocondensation with a cyclohexenone precursor. Key steps include:

  • Iodination : Electrophilic substitution using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize polyiodination .
  • Cyclocondensation : Reaction of 2-iodoaniline with 2-cyclohexene-1-one in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at reflux conditions .
    Methodological Rigor : Reproducibility hinges on precise stoichiometric ratios (e.g., 1:1.2 for aniline:cyclohexenone), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its conformation?

Basic Research Question
Structural elucidation combines:

  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C-I bond length ≈ 2.09 Å, confirming sp² hybridization) .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for vinyl protons (δ 5.8–6.2 ppm) and NH (δ 8.1 ppm, broad) .
    • ¹³C NMR : Carbonyl carbon at δ 195–200 ppm .
      Data Validation : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with theoretical predictions .

What advanced strategies address contradictions between experimental and computational spectroscopic data for this compound?

Advanced Research Question
Discrepancies (e.g., in IR carbonyl stretches) arise from solvent effects or computational approximations. Mitigation strategies include:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to match experimental conditions .
  • Vibrational Analysis : Compare experimental IR (e.g., 1680 cm⁻¹ for C=O) with scaled DFT frequencies (B3LYP/6-31G*) .
  • Error Margins : Quantify deviations using root-mean-square error (RMSE) thresholds (<10 cm⁻¹ for IR; <0.1 ppm for NMR) .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations model reactivity:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the iodinated aryl ring .
  • Transition State Analysis : Identify energy barriers for Suzuki-Miyaura coupling (e.g., Pd-mediated C-I bond activation) .
    Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

What intermediates are critical in the synthesis of this compound, and how are they stabilized?

Intermediate Research Question
Key intermediates include:

  • 2-Iodoaniline : Stabilized via acetylation (protecting NH₂) to prevent oxidation during iodination .
  • Enol Tautomer : Stabilized by resonance in cyclohexenone, confirmed by deuterium exchange experiments .
    Isolation : Use low-temperature crystallization (e.g., -20°C in ethanol) to isolate metastable intermediates .

How do steric and electronic effects influence the regioselectivity of derivatization reactions involving this compound?

Advanced Research Question
Regioselectivity is governed by:

  • Steric Effects : Bulky substituents on the cyclohexenone ring hinder electrophilic attack at the β-position .
  • Electronic Effects : Electron-withdrawing iodo group directs nucleophilic substitution to the para position .
    Methodology : Competitive reaction studies with isotopic labeling (¹³C/²H) quantify steric vs. electronic contributions .

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